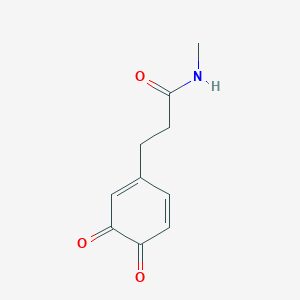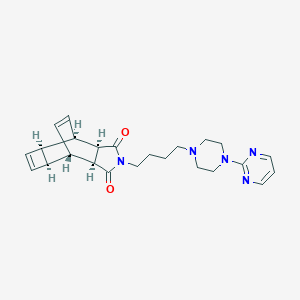
Zalospirone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zalospirone is a novel anxiolytic drug that belongs to the azapirone class of compounds. It was first synthesized in the 1980s by a group of researchers at Pfizer, and since then, it has been the subject of extensive scientific research. Zalospirone has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of anxiety disorders.
Mecanismo De Acción
The mechanism of action of Zalospirone involves the modulation of serotonin and dopamine neurotransmission. Zalospirone acts as a partial agonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. This results in the activation of the receptor and the subsequent modulation of serotonin neurotransmission. Zalospirone also acts as a partial agonist at the D2 receptor, which is a subtype of dopamine receptor. This results in the modulation of dopamine neurotransmission.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Zalospirone are primarily related to its modulation of serotonin and dopamine neurotransmission. This results in a reduction in anxiety and an increase in mood. Zalospirone has also been shown to have neuroprotective effects, which may be related to its ability to modulate neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Zalospirone in lab experiments include its well-established mechanism of action, its ability to modulate both serotonin and dopamine neurotransmission, and its relative safety profile. The limitations of using Zalospirone in lab experiments include its limited availability and the need for specialized equipment to synthesize it.
Direcciones Futuras
There are several future directions for research on Zalospirone. One area of research is the development of new analogs of Zalospirone that have improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of Zalospirone and its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of Zalospirone and its potential use in the treatment of anxiety disorders.
Métodos De Síntesis
The synthesis of Zalospirone involves a multi-step process that starts with the reaction of 1,4-benzodiazepine-2,5-dione with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical reactions that lead to the formation of Zalospirone.
Aplicaciones Científicas De Investigación
Zalospirone has been the subject of numerous scientific studies that have investigated its potential as an anxiolytic drug. These studies have demonstrated that Zalospirone has a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmission. This makes it a promising candidate for the treatment of anxiety disorders, such as generalized anxiety disorder and social anxiety disorder.
Propiedades
Número CAS |
114298-18-9 |
|---|---|
Nombre del producto |
Zalospirone |
Fórmula molecular |
C24H29N5O2 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |
Clave InChI |
AERLHOTUXIJQFV-RCPZPFRWSA-N |
SMILES isomérico |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6 |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
SMILES canónico |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
Sinónimos |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)

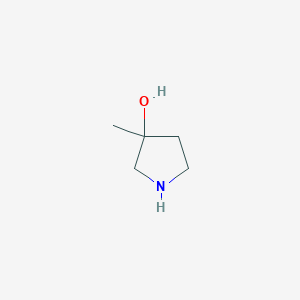

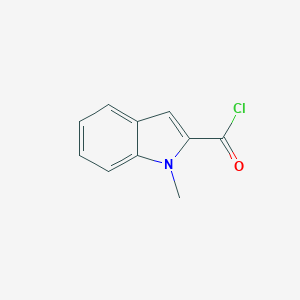
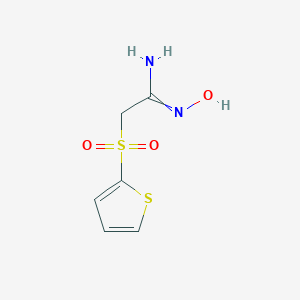
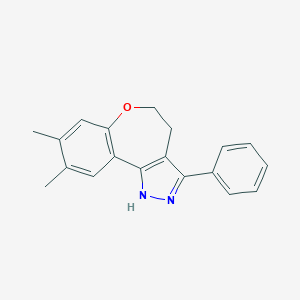
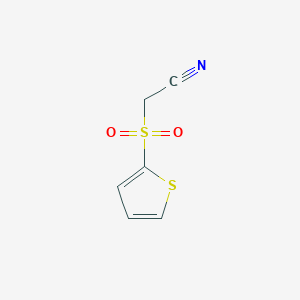
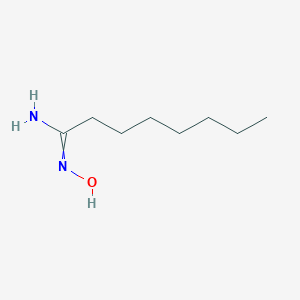
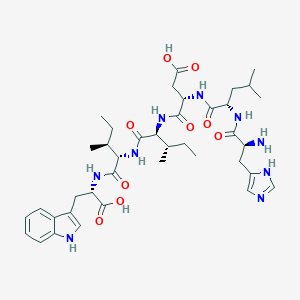
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

